4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine
CAS No.: 844694-83-3
VCID: VC0192809
Molecular Formula: C17H25NO2
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.

Description | 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine is a chemical compound with a specific molecular structure, featuring a piperidine ring linked to a dimethoxyindene group . This compound is also known as Deoxydonepezil . The molecular formula for Deoxydonepezil is C24H31NO2 . This compound is related to other chemical entities, such as 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one, also known as Desbenzyl donepezil (C17H23NO3), which is a metabolite of Donepezil . Another related compound is 4-(5,6-dimethoxy-2,3-dihydro-1H-indol-2-yl)aniline (C16H18N2O2) . Additionally, a similar compound is 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one . |
---|---|
CAS No. | 844694-83-3 |
Product Name | 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine |
Molecular Formula | C17H25NO2 |
Molecular Weight | 275.4 g/mol |
IUPAC Name | 4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine |
Standard InChI | InChI=1S/C17H25NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h10-13,18H,3-9H2,1-2H3 |
Standard InChIKey | RNBBLVXYZVHLNP-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2CC(CC2=C1)CC3CCNCC3)OC |
Canonical SMILES | COC1=C(C=C2CC(CC2=C1)CC3CCNCC3)OC |
PubChem Compound | 11687711 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume